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Compound of Interest

Compound Name: Methylketene

Cat. No.: B14734522

For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of
Methylketene Properties

This guide provides a comprehensive comparison of experimental and computational data for
methylketene (CH3CHCO), a molecule of interest in atmospheric chemistry, combustion, and
astrochemistry. By juxtaposing theoretical predictions with empirical measurements, this
document aims to offer researchers a clear understanding of the strengths and limitations of
various computational methods and to provide a baseline for future investigations.

Data Presentation: A Side-by-Side Comparison

The following tables summarize key quantitative data for methylketene, offering a direct
comparison between experimental values and those obtained through various computational

approaches.

Table 1: Vibrational Frequencies of Methylketene (cm—1)
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Computational

. . Experimental Computational
Vibrational (B3LYPI/AVTZ -
Symmetry (Gas-Phase IR) (B3LYP/AVTZ - .
Mode . Anharmonic)
[1] Harmonic)[2]
[2]
1 a' 3018 3107 3015
V2 a' 2945 3025 2933
V3 a' 2136 2199 2140
Va a' 1715 1755 1718
Vs a' 1445 1488 1448
Ve a' 1383 1412 1385
V7 a' 1115 1133 1112
Vs a' 988 1004 987
Vo a' 617 628 615
V1o a' 433 439 432
Vi1 a" 3018 3107 3015
Vi2 a" 1445 1488 1448
Vi3 a" 1050 1068 1049
Via a" 527 535 526
Vis a" 135 145 125
Table 2: lonization Energy of Methylketene

Experimental Value = Computational Computed Value
Parameter

(eV) Method (eV)
Adiabatic lonization

8.937 + 0.020[3] CCSD(T)/CBS[2][4] 8.954

Energy
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Table 3: Rate Constant for the Reaction of Methylketene with OH Radical at 298 K

Experimental Rate . Computed Rate
. Computational
Reaction Constant (cm? Constant (cm?
Method
molecule—* s7?) molecule—* s7?)
CH3CHCO + OH (7.60 £1.5)x 10~ RRKM Theory 7.60 x 10712

Methodologies: Experimental and Computational
Protocols

A clear understanding of the methodologies employed to obtain the data presented above is
crucial for its correct interpretation and for the design of future studies.

Experimental Protocols

1. Gas-Phase Infrared (IR) Spectroscopy
o Objective: To measure the vibrational frequencies of gas-phase methylketene.
o Methodology:

o Sample Preparation: Methylketene is synthesized, purified, and introduced into a gas cell.
The pressure is kept low to minimize intermolecular interactions.

o Instrumentation: A high-resolution Fourier-transform infrared (FTIR) spectrometer is used.
The instrument consists of an infrared source, an interferometer, a sample compartment
(containing the gas cell), and a detector.

o Data Acquisition: A beam of infrared radiation is passed through the gas cell. The
methylketene molecules absorb radiation at specific frequencies corresponding to their
vibrational modes. The interferometer modulates the infrared signal, and the detector
measures the intensity of the transmitted radiation as a function of the optical path
difference.

o Data Processing: A Fourier transform is applied to the resulting interferogram to obtain the
infrared spectrum, which shows absorbance or transmittance as a function of wavenumber
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(cm~1). The positions of the absorption peaks correspond to the vibrational frequencies of
the molecule.

2. Photoelectron Spectroscopy (PES)
o Objective: To determine the adiabatic ionization energy of methylketene.
o Methodology:
o Sample Introduction: Gaseous methylketene is introduced into a high-vacuum chamber.

o lonization: The sample is irradiated with a monochromatic source of high-energy photons
(e.g., synchrotron radiation).[3] These photons cause the ejection of electrons from the
methylketene molecules.

o Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are
measured using an electron energy analyzer.

o Data Analysis: The ionization energy is calculated by subtracting the kinetic energy of the
photoelectron from the energy of the incident photon. The adiabatic ionization energy
corresponds to the transition from the ground vibrational state of the neutral molecule to
the ground vibrational state of the cation.[2]

3. Discharge-Flow with Resonance Fluorescence

o Objective: To measure the rate constant of the reaction between methylketene and the
hydroxyl (OH) radical.

o Methodology:

o Reactant Generation: OH radicals are generated in a flow tube by passing a carrier gas
(e.g., helium) containing a precursor (e.g., H20) through a microwave discharge.
Methylketene is introduced into the flow tube at a known concentration downstream from
the radical source.

o Reaction: The reactants are allowed to mix and react in the flow tube for a specific period,
which is determined by the flow velocity and the distance between the mixing point and
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the detection zone.

o Detection: The concentration of OH radicals is monitored at the end of the reaction zone
using resonance fluorescence. A light source excites the OH radicals to a higher electronic
state, and the subsequent fluorescence is detected by a photomultiplier tube.

o Kinetic Analysis: The decay of the OH radical concentration is measured as a function of
the methylketene concentration. From this data, the pseudo-first-order rate constant is
determined, and subsequently, the bimolecular rate constant for the reaction is calculated.

Computational Protocols

1. Density Functional Theory (DFT) for Vibrational Frequencies

o Objective: To calculate the harmonic and anharmonic vibrational frequencies of
methylketene.

» Methodology:

o Structure Optimization: The geometry of the methylketene molecule is optimized to find
the minimum energy structure on the potential energy surface. The B3LYP functional with
an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ) is a commonly used
level of theory.[2]

o Frequency Calculation:

» Harmonic Frequencies: The second derivatives of the energy with respect to the nuclear
coordinates are calculated at the optimized geometry to obtain the Hessian matrix.
Diagonalization of the mass-weighted Hessian matrix yields the harmonic vibrational
frequencies.[2]

» Anharmonic Frequencies: To account for the anharmonicity of the vibrations, higher-
order derivatives of the energy are calculated, typically using vibrational second-order
perturbation theory (VPT2).[2] This provides corrections to the harmonic frequencies,
resulting in more accurate predictions.

2. Coupled-Cluster Theory for lonization Energy
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o Objective: To compute the adiabatic ionization energy of methylketene with high accuracy.
» Methodology:

o High-Level Energy Calculations: The electronic energies of both the neutral methylketene
molecule and its cation are calculated using a high-level ab initio method, such as
coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).[2][4]

o Basis Set Extrapolation: To approach the complete basis set (CBS) limit, the calculations
are performed with a series of increasingly large correlation-consistent basis sets (e.g.,
aug-cc-pVTZ, aug-cc-pVQZ). The resulting energies are then extrapolated to the CBS
limit.[2]

o lonization Energy Calculation: The adiabatic ionization energy is calculated as the
difference between the CBS-extrapolated energies of the cation and the neutral molecule
at their respective optimized geometries.

3. Rice-Ramsperger-Kassel-Marcus (RRKM) Theory for Reaction Rate Constants

» Objective: To calculate the pressure- and temperature-dependent rate constant for the
reaction of methylketene with the OH radical.

o Methodology:

o Potential Energy Surface (PES) Characterization: The stationary points (reactants,
transition states, intermediates, and products) on the potential energy surface for the
reaction are located and characterized using quantum chemical methods (e.g., DFT or
coupled-cluster theory). This includes geometry optimizations and vibrational frequency
calculations.

o Microcanonical Rate Constant Calculation: The microcanonical rate constant, k(E), is
calculated as a function of energy using the RRKM formula, which depends on the sum of
states of the transition state and the density of states of the reactant.

o Master Equation Analysis: A master equation is solved to account for collisional energy
transfer between the reacting molecules and a bath gas. This allows for the calculation of
the thermal rate constant as a function of temperature and pressure.
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Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental
and computational data for methylketene.

Experimental Determination Computational Modeling
Gas-Phase IR Photoelectron Spectroscopy Discharge-Flow DFT (Vibrational Frequencies) CCSD(T) (Tonization Energy) RRKM Theory (Reaction Kinetics)

{ i—‘ Ioruzaﬂon _Energy r‘ Rate_| Consbam
Cross_Validation

Refined Models & Predictions

Click to download full resolution via product page

Caption: Workflow for cross-validating methylketene data.

Objective Comparison and Insights

The cross-validation of experimental and computational data for methylketene reveals several
key insights:

» Vibrational Frequencies: Anharmonic DFT calculations show excellent agreement with
experimental gas-phase IR spectra, with deviations generally within a few cm=2. This
highlights the importance of including anharmonic corrections for accurate predictions of
vibrational spectra. Harmonic frequencies, while computationally less expensive, consistently
overestimate the experimental values.
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« lonization Energy: High-level coupled-cluster calculations with extrapolation to the complete
basis set limit provide a computed adiabatic ionization energy that is in remarkable
agreement with the experimental value, with a difference of only 0.017 eV.[2][4] This
demonstrates the predictive power of modern quantum chemical methods for energetic
properties.

e Reaction Kinetics: For the reaction of methylketene with the OH radical, RRKM theory
calculations yield a rate constant that is in excellent agreement with the experimental value
at room temperature. This agreement suggests that the theoretical model accurately
captures the essential features of the potential energy surface and the dynamics of the
reaction.

In conclusion, the close agreement between high-level computational predictions and
experimental measurements for a range of properties of methylketene instills confidence in the
ability of modern theoretical chemistry to provide reliable data for molecules of atmospheric and
astrochemical importance. This guide serves as a testament to the power of a synergistic
approach, where experimental and computational methods are used in concert to achieve a
deeper understanding of molecular properties and reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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